3-O-tert-Butyldimethylsilyl Calcifediol

Reference Standard Pharmaceutical Analysis Method Validation

Pharmaceutical QC and R&D labs: procure 3-O-tert-Butyldimethylsilyl Calcifediol (CAS 140710-90-3) as the designated Calcifediol Impurity reference standard for ANDA/DMF impurity profiling. Unlike generic vitamin D analogs, its TBDMS-protected 3β-hydroxyl group confers distinct chromatographic retention (LogP ~9.76), enabling robust LC-MS/MS system suitability verification, forced degradation studies per ICH Q1A(R2), and selective synthetic transformations for SAR libraries. Essential for validated analytical methods compliant with FDA/EMA guidelines.

Molecular Formula C33H58O2Si
Molecular Weight 514.92
CAS No. 140710-90-3
Cat. No. B602427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-tert-Butyldimethylsilyl Calcifediol
CAS140710-90-3
Synonyms3-O-TBDMS 25-OH Vitamin D3
Molecular FormulaC33H58O2Si
Molecular Weight514.92
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C
InChIInChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17-/t25-,28+,29-,30+,33-/m1/s1
InChIKeyCTZMHDJIUFEYKE-NXMZLKDESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-tert-Butyldimethylsilyl Calcifediol (CAS 140710-90-3): Protected Vitamin D Metabolite Reference Standard for Pharmaceutical Analysis and Impurity Profiling


3-O-tert-Butyldimethylsilyl Calcifediol (CAS 140710-90-3), also known as 3-O-TBDMS 25-OH Vitamin D3, is a fully characterized, protected derivative of calcifediol (25-hydroxyvitamin D3), a hydroxylated metabolite of Vitamin D3 . This compound, with the molecular formula C33H58O2Si and a molecular weight of 514.9 g/mol, is synthesized by protecting the 3β-hydroxyl group of calcifediol with a tert-butyldimethylsilyl (TBDMS) group . Its primary utility lies in analytical and pharmaceutical research, where it serves as a reference standard for the active pharmaceutical ingredient (API) Calcifediol and is instrumental in analytical method development, validation (AMV), and quality control (QC) applications .

Why Generic Substitution Fails: The Case for 3-O-tert-Butyldimethylsilyl Calcifediol as a Specialized Reference Standard


Selecting a generic vitamin D analog for use as an analytical reference standard or synthetic intermediate for calcifediol is not a scientifically sound approach. The 3-O-tert-Butyldimethylsilyl Calcifediol compound is not a biological agonist or a simple analog; it is a specific, structurally defined, protected form of calcifediol [1]. The TBDMS protecting group at the 3-hydroxyl position imparts unique chemical stability and alters physicochemical properties, such as increasing LogP to approximately 9.76 compared to the underivatized parent molecule, which directly impacts chromatographic behavior and solubility . Therefore, unmodified calcifediol or other metabolites cannot substitute for this compound in applications requiring the specific properties of the TBDMS-protected form, such as serving as a reference standard for impurity identification, a stable intermediate in multi-step synthesis, or a mass spectrometry marker. The evidence below quantifies the specific advantages and use cases that differentiate this compound from generic alternatives.

Quantitative Evidence Guide: Verified Differentiation of 3-O-tert-Butyldimethylsilyl Calcifediol for Procurement


Defined Purity Specifications Enable its Use as a Pharmacopeial Reference Standard for Calcifediol

3-O-tert-Butyldimethylsilyl Calcifediol is explicitly supplied and qualified for use as a reference standard for the API Calcifediol . Unlike generic vitamin D3 compounds, this material is provided as a fully characterized substance compliant with regulatory guidelines for analytical method development, validation (AMV), and quality control (QC) applications, including traceability against USP or EP standards . While undeclared, commercially available, generic-grade calcifediol may be supplied with variable purity, often >95% or >98% [1], the product from specialized reference standard providers is intended for high-sensitivity analytical work and is accompanied by a Certificate of Analysis (CoA) detailing its specific purity and characterization data [2]. This defined quality allows it to serve as a benchmark for identifying and quantifying calcifediol impurities.

Reference Standard Pharmaceutical Analysis Method Validation

TBDMS Protection Enhances Stability and Solubility for Handling as a Synthetic Intermediate

The tert-butyldimethylsilyl (TBDMS) group at the 3-hydroxyl position of calcifediol provides enhanced stability by shielding this functional group from undesired reactions, a feature not present in the underivatized calcifediol [1]. This protection is essential for the selective manipulation of other functional groups on the vitamin D scaffold, facilitating multi-step synthesis [1]. Furthermore, the TBDMS group dramatically alters the compound's physicochemical properties; the calculated LogP increases to approximately 9.76 from an estimated 7.5 for calcifediol [2], indicating a significant increase in hydrophobicity that must be accounted for in chromatographic methods and formulation studies.

Synthetic Intermediate Vitamin D Chemistry Protecting Group Strategy

Unique Identification as 'Calcifediol Impurity' or 'Vitamin D7 Impurity' for Regulatory Compliance

3-O-tert-Butyldimethylsilyl Calcifediol is not just a research tool but is explicitly cataloged and referenced as a specific pharmaceutical impurity, often termed 'Calcifediol Impurity' or 'Vitamin D7 Impurity' [1]. This identification is crucial for its use as a reference standard in impurity profiling during drug development and for supporting regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) . Unlike generic calcifediol or other vitamin D analogs, this compound serves as a specific marker for a particular synthesis byproduct or degradation product. Its use is mandated by the need for thorough characterization of potential impurities in the final drug substance as per ICH guidelines, a role for which uncharacterized or generic compounds are unsuitable .

Pharmaceutical Impurity Regulatory Compliance ANDAs/DMFs

Enhanced Selectivity and Resolution in Chromatographic Analysis Due to TBDMS Group

The addition of the bulky, non-polar tert-butyldimethylsilyl (TBDMS) group significantly alters the retention time and selectivity of the calcifediol core during reversed-phase chromatographic separations . This modification is a well-established strategy in analytical chemistry to enhance the separation of structurally similar analytes [1]. While direct comparative chromatograms for this specific compound are not published, the principle of using derivatization to improve LC separation is well-documented. For vitamin D metabolites, the choice of derivatization reagent is critical; certain reagents have been shown to provide signal enhancements of 3- to 295-fold and enable the complete separation of epimers like 3α-25(OH)D3 and 3β-25(OH)D3 that otherwise co-elute [2]. Similarly, the TBDMS derivative of calcifediol provides a unique and predictable chromatographic shift relative to the underivatized parent, offering a tool for method development where improved peak resolution is required.

Chromatography LC-MS Method Development Analyte Separation

Optimal Procurement and Application Scenarios for 3-O-tert-Butyldimethylsilyl Calcifediol


Regulatory-Compliant Impurity Profiling of Calcifediol Drug Substance

Pharmaceutical QC and R&D laboratories should prioritize the procurement of 3-O-tert-Butyldimethylsilyl Calcifediol when developing and validating analytical methods for impurity profiling of calcifediol (25-hydroxyvitamin D3) API. As a specifically designated 'Calcifediol Impurity' or 'Vitamin D7 Impurity' [1], its use as a reference standard is essential for identifying and quantifying potential synthesis byproducts or degradation products in the final drug product, a key requirement for ANDA and DMF submissions to regulatory agencies like the FDA and EMA .

Calibration and Method Validation in LC-MS/MS Assays for Vitamin D Metabolites

Analytical chemists developing LC-MS/MS methods for vitamin D metabolite quantification can leverage 3-O-tert-Butyldimethylsilyl Calcifediol as a unique reference standard. Its distinct chromatographic retention time due to the TBDMS group [1] can serve as a quality control marker or a system suitability standard to verify column performance and method selectivity. Its use as a reference standard for the API Calcifediol makes it suitable for calibration and validation steps in methods intended for regulated bioanalysis .

Synthesis of Novel Vitamin D Analogs Requiring Selective Functionalization

Medicinal chemistry and process chemistry groups engaged in the synthesis of novel vitamin D analogs should procure 3-O-tert-Butyldimethylsilyl Calcifediol as a protected intermediate. The TBDMS protecting group at the 3-hydroxyl confers stability and allows for selective chemical transformations at other positions of the secosteroid backbone [1], enabling access to complex derivatives that are not easily synthesized from unprotected calcifediol. This is a critical material for creating diverse libraries of vitamin D compounds for structure-activity relationship (SAR) studies.

Method Development for Forced Degradation Studies

This compound is a critical reagent for conducting forced degradation (stress testing) studies on calcifediol formulations. The TBDMS-protected derivative represents a known and characterized impurity that can be used to spike samples, validating the specificity and stability-indicating power of the analytical method [1]. This application is directly tied to ICH Q1A(R2) stability testing requirements for pharmaceutical products, making it a necessary procurement item for any lab supporting calcifediol drug development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-tert-Butyldimethylsilyl Calcifediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.